molecular formula C24H25NO4 B2982579 5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-7-carboxylic acid CAS No. 2411219-45-7

5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-7-carboxylic acid

Cat. No.: B2982579
CAS No.: 2411219-45-7
M. Wt: 391.467
InChI Key: MWVDSMGRKREILV-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a 5-azaspiro[3.5]nonane core, a bicyclic system where a piperidine ring is fused to a cyclopropane ring via a spiro junction. The 5-position is substituted with a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, while the 7-position bears a carboxylic acid moiety . Molecular Formula: C₂₄H₂₅NO₄ (Mol. Weight: 391.47 g/mol) . Applications: Widely used in peptide synthesis as an Fmoc-protected building block, leveraging the base-labile nature of the Fmoc group for selective deprotection. Its spirocyclic architecture confers conformational rigidity, enhancing metabolic stability in drug discovery .

Properties

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO4/c26-22(27)16-10-13-24(11-5-12-24)25(14-16)23(28)29-15-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-9,16,21H,5,10-15H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVDSMGRKREILV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCC(CN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-7-carboxylic acid typically involves multiple steps. One common synthetic route includes the protection of amine groups using the fluorenylmethoxycarbonyl (Fmoc) group, followed by the formation of the spirocyclic structure through cyclization reactions. The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

  • Chemistry It serves as a building block for creating well-defined polymer structures and the synthesis of complex polypeptides and other macromolecules.
  • Biology The compound is utilized in studying protein interactions and the development of peptide-based drugs.
  • Industry It is used in producing advanced materials with specific properties, such as self-assembling polymers.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation: Under specific conditions, it can be oxidized to form corresponding oxidized derivatives.
  • Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
  • Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others. Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles.

The compound has garnered attention in medicinal chemistry because of its unique structural features and potential biological activities.

  • Structural Characteristics: The spirocyclic structure is integral to its biological activity. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective moiety, allowing selective reactions at other sites on the molecule. This enhances its binding affinity to biological targets, making it a candidate for pharmacological applications.
  • Antiviral Properties: Research indicates that derivatives of this compound may modulate the activity of chemokine receptors such as CCR3 and CCR5, which are implicated in HIV infection and other inflammatory diseases. Studies suggest they can potentially inhibit viral entry into host cells, making them valuable in developing antiviral therapies.
  • Antitumor Activity: Preliminary studies have suggested that this compound exhibits antitumor properties. Compounds with similar structural motifs have been evaluated for their cytotoxic effects against various cancer cell lines, including breast and laryngeal carcinoma cells. The presence of electron-donating groups has been associated with enhanced anticancer activity.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Interaction with specific receptors: The unique spirocyclic structure may enhance binding to target proteins or enzymes.
  • Influence on signaling pathways: By modulating receptor activity, these compounds can affect downstream signaling cascades involved in inflammation and tumor progression.

Mechanism of Action

The mechanism of action of 5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-7-carboxylic acid involves its ability to form stable complexes with various molecular targets. The Fmoc group provides protection to amine groups, allowing for selective reactions to occur at other sites within the molecule. This selective reactivity is crucial for the synthesis of complex macromolecules and the study of molecular interactions .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Protecting Group Key Substituents Molecular Formula Applications/Notes
Target : 5-(Fmoc)-5-azaspiro[3.5]nonane-7-carboxylic acid 5-azaspiro[3.5]nonane Fmoc Carboxylic acid (C7) C₂₄H₂₅NO₄ Peptide synthesis; rigid scaffold
Analog 1 : 5-(Boc)-5-azaspiro[2.4]heptane-1-carboxylic acid 5-azaspiro[2.4]heptane Boc Carboxylic acid (C1) C₁₃H₂₁NO₄ Smaller spiro system; higher ring strain
Analog 2 : 2-(Fmoc)-5-oxa-2-azaspiro[3.5]nonane-6-carboxylic acid 5-oxa-2-azaspiro[3.5]nonane Fmoc Carboxylic acid (C6) C₂₃H₂₅NO₅ Oxygen atom enhances polarity and H-bonding
Analog 3 : 5-(Boc)-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid 8-oxa-5-azaspiro[3.5]nonane Boc Carboxylic acid (C7) C₁₅H₂₃NO₆ Oxa-substitution alters solubility
Linear Analog : 2-[4-(Fmoc)piperazin-1-yl]acetic acid Piperazine Fmoc Acetic acid side chain C₂₂H₂₄N₂O₄ Linear structure; higher flexibility

Structural Differences and Implications

  • Spiro Ring Systems: The target’s 5-azaspiro[3.5]nonane core (7-membered spiro system) offers lower ring strain compared to Analog 1’s 5-azaspiro[2.4]heptane (6-membered system), improving synthetic stability .
  • Protecting Groups :
    • Fmoc (target and Analog 2): Base-labile, ideal for solid-phase peptide synthesis (SPPS) under mild basic conditions (e.g., piperidine).
    • Boc (Analogs 1 and 3): Acid-labile, requiring harsh conditions (e.g., trifluoroacetic acid) for cleavage, limiting compatibility with acid-sensitive substrates .

Physicochemical Properties

  • Solubility :
    • The Fmoc group’s hydrophobicity reduces aqueous solubility in the target compound, whereas oxa-containing analogs (e.g., Analog 2) exhibit improved solubility due to polar oxygen .
    • The carboxylic acid moiety enables solubility in basic buffers (pH > 5) across all analogs .
  • Stability :
    • Spirocyclic cores generally enhance metabolic stability compared to linear analogs (e.g., 2-[4-(Fmoc)piperazin-1-yl]acetic acid) by restricting conformational flexibility .

Biological Activity

The compound 5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-7-carboxylic acid is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.

Structural Characteristics

The compound features a spirocyclic structure that is integral to its biological activity. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective moiety, allowing selective reactions at other sites on the molecule. This structural configuration enhances its binding affinity to biological targets, making it a candidate for pharmacological applications.

Synthesis Methods

The synthesis of this compound typically involves:

  • Protection of amine groups using the Fmoc group.
  • Formation of the spirocyclic structure through cyclization reactions.
  • Use of organic solvents and catalysts to facilitate the reaction.

The overall yield and purity of the compound can vary based on the specific reaction conditions employed.

Antiviral Properties

Research indicates that derivatives of this compound may modulate the activity of chemokine receptors such as CCR3 and CCR5, which are implicated in HIV infection and other inflammatory diseases. Studies have shown that these compounds can potentially inhibit viral entry into host cells, making them valuable in the development of antiviral therapies .

Antitumor Activity

Preliminary studies have suggested that this compound exhibits antitumor properties. For instance, compounds with similar structural motifs have been evaluated for their cytotoxic effects against various cancer cell lines, including breast and laryngeal carcinoma cells. The presence of electron-donating groups has been associated with enhanced anticancer activity .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Interaction with specific receptors : The unique spirocyclic structure may enhance binding to target proteins or enzymes.
  • Influence on signaling pathways : By modulating receptor activity, these compounds can affect downstream signaling cascades involved in inflammation and tumor progression.

Case Studies and Research Findings

StudyFindings
Reddy et al. (2015)Reported antimicrobial activities against S. aureus and E. coli with zones of inhibition ranging from 12.6 to 22.3 mm at 100 µg/mL .
Kaushik et al.Evaluated antitumor potential on A549 cell lines, identifying significant cytotoxic effects in certain derivatives .
Zhu et al.Found effective inhibition of breast cancer cell lines (MCF-7) with LC50 values indicating promising therapeutic potential .

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